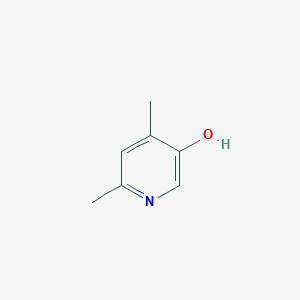

4,6-Dimethyl-3-hydroxypyridine

Description

Significance and Research Context of Hydroxypyridine Scaffolds

The scientific importance of 4,6-Dimethyl-3-hydroxypyridine is best understood within the broader context of its core structure: the hydroxypyridine scaffold. Pyridine-based ring systems are one of the most prevalent and extensively utilized heterocyclic structures in the field of drug design. nih.govnih.gov This is largely due to their profound effect on the pharmacological activity of a molecule, which has led to the discovery of numerous therapeutic agents with a wide spectrum of applications. nih.govfrontiersin.org

Hydroxypyridine scaffolds are key components in a vast array of biologically active compounds. They are found in natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as in a multitude of synthetic drugs approved by the FDA. nih.govrsc.orgmdpi.com The pyridine (B92270) ring's ability to improve water solubility in pharmaceutically relevant molecules is a significant advantage. nih.gov

Research has shown that the hydroxypyridine moiety itself can be a crucial site for interaction with biological targets. nih.gov Pyridine and its derivatives are integral to compounds used as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents. nih.govfrontiersin.org The versatility of the pyridine scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov

Historical Perspectives on the Study of 4,6-Dimethyl-3-hydroxypyridine and Related Pyridine Derivatives

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Initially, pyridine was extracted from coal tar, a laborious and inefficient process that yielded only small quantities. wikipedia.org The fundamental chemical structure of pyridine (C5H5N) was a subject of investigation for decades after its initial discovery, with its aromatic nature being established in the 1870s. researchgate.net

The late 19th and early 20th centuries marked a turning point with the development of systematic synthetic methods for pyridine derivatives. These foundational reactions, which are still relevant today, allowed for the controlled construction of the pyridine ring from simpler acyclic precursors.

A timeline of key historical developments is provided below.

| Year | Development | Significance |

| 1881 | Hantzsch Pyridine Synthesis | A multicomponent reaction that became a classic method for synthesizing dihydropyridines and pyridines. newworldencyclopedia.org |

| 1924 | Chichibabin Pyridine Synthesis | A condensation reaction of aldehydes or ketones with ammonia (B1221849), providing a general route to substituted pyridines from inexpensive starting materials. wikipedia.org |

These synthetic advancements paved the way for the widespread investigation and production of pyridine derivatives. Today, most pyridines are produced through large-scale chemical synthesis rather than extraction from coal tar. wikipedia.org The historical exploration of pyridine chemistry laid the essential groundwork for the synthesis and study of specific derivatives like 4,6-Dimethyl-3-hydroxypyridine, placing it within a long and significant tradition of heterocyclic chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)8-4-7(5)9/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQOTPIZHVKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567512 | |

| Record name | 4,6-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-77-1 | |

| Record name | 4,6-Dimethyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27296-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethyl 3 Hydroxypyridine and Analogues

Established Synthetic Routes for 4,6-Dimethyl-3-hydroxypyridine

The synthesis of 4,6-dimethyl-3-hydroxypyridine, a pyridine (B92270) derivative with hydroxyl and methyl groups at specific positions, is a subject of interest in organic synthesis. ontosight.ai This compound, with the chemical formula C7H9NO, is recognized as a valuable intermediate for producing pharmaceuticals and agrochemicals. ontosight.ai Its chemical structure, featuring a pyridine ring substituted at the 3, 4, and 6 positions, provides a platform for creating more complex molecules. ontosight.ai

One documented approach to synthesize a closely related isomer, 2-ethyl-4,6-dimethyl-3-hydroxypyridine, involves a multi-step process. The synthesis commences with the treatment of a precursor with an anhydrous ether solution. The resulting solid fractions are combined and treated repeatedly with anhydrous ether to isolate the target compound. google.com The product can then be crystallized and, if desired, converted to a salt, such as a succinic acid salt, by reacting it with succinic acid in an anhydrous ethanol (B145695) solution. google.com

Synthesis of Closely Related Dimethylhydroxypyridine Isomers and Analogues

The synthetic methodologies extend to a range of isomers and analogues of dimethylhydroxypyridine, each requiring specific reaction conditions and starting materials to achieve the desired substitution pattern on the pyridine ring.

Preparation of 2,6-Dimethyl-3-hydroxypyridine (B75724)

A common method for the synthesis of 2,6-dimethyl-3-hydroxypyridine involves the treatment of 2,6-dimethylpyridine (B142122) N-oxide with sodium hydroxide (B78521). This reaction facilitates the introduction of the hydroxyl group at the 3-position through a nucleophilic substitution mechanism. smolecule.com Another synthetic route utilizes the reaction of 3-hydroxypyridine (B118123) with formaldehyde (B43269) under basic conditions to generate various substituted products. smolecule.com

Synthesis of 5-Hydroxy-4,6-dimethyl-3-pyridinemethanol (4-Deoxypyridoxine)

A notable synthesis of 4-deoxypyridoxine (B1198617) was developed utilizing hydrazine. acs.org In this method, pyridoxine (B80251) hydrochloride is treated with hydrazine, leading to the formation of 4-deoxypyridoxine hydrochloride in a high yield of 98%. acs.org

Another intricate, multi-step synthesis for 4-deoxypyridoxine begins with o-aminoacetophenone. sioc-journal.cn This starting material is condensed with bromoacetone (B165879) in the presence of potassium hydroxide to yield 2,4-dimethyl-3-hydroxyquinoline. sioc-journal.cn The subsequent steps involve ethylation, oxidation, decarboxylation, esterification, and reduction, ultimately yielding the final product. sioc-journal.cn

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference |

| Pyridoxine hydrochloride | Hydrazine | - | 4-Deoxypyridoxine hydrochloride | acs.org |

| o-Aminoacetophenone | Bromoacetone, Potassium hydroxide, Ethyl iodide, Potassium permanganate, Diazomethane, Lithium aluminum hydride | 2,4-Dimethyl-3-hydroxyquinoline, 2,4-Dimethyl-3-ethoxyquinoline hydrochloride, 2,4-Dimethyl-3-ethoxypyridine-5,6-dicarboxylic acid | 4-Deoxypyridoxine | sioc-journal.cn |

Synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine (B183209)

The synthesis of 3-cyano-4,6-dimethyl-2-hydroxypyridine, which exists in tautomeric equilibrium with 3-cyano-4,6-dimethyl-2(1H)-pyridinone, is commonly achieved through the condensation of acetylacetone (B45752) with cyanoacetamide. prepchem.comtandfonline.com This reaction can be catalyzed by piperidine (B6355638) and can be performed using conventional heating in a water/ethanol mixture or under microwave irradiation without a solvent, with the latter often providing higher yields in shorter reaction times. prepchem.comtandfonline.com The use of amino acids as catalysts has also been explored. researchgate.net

| Reactants | Catalyst | Method | Product | Reference |

| Acetylacetone, Cyanoacetamide | Piperidine | Conventional heating (reflux) | 3-Cyano-4,6-dimethyl-2-hydroxypyridine | tandfonline.com |

| Acetylacetone, N-substituted cyanoacetamides | Piperidine | Microwave irradiation | N-substituted 4,6-dimethyl-3-cyano-2-pyridones | tandfonline.com |

| Acetylacetone, Malononitrile | Piperidine | - | 3-Cyano-4,6-dimethyl-2(1H)-pyridinone | prepchem.com |

Synthesis of 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine

A primary route for synthesizing 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine starts from dehydroacetic acid, which undergoes hydrolysis, ammoniation, and subsequent chlorination. google.com A more direct method utilizes ethyl acetoacetate (B1235776) as the starting material. google.compatsnap.com In this process, ethyl acetoacetate undergoes a dimerization reaction catalyzed by a weakly basic ion-exchange resin. google.compatsnap.com The resulting product is then subjected to ammoniation by the addition of water and ammonia (B1221849) gas, followed by chlorination with chlorine gas to yield the final dichlorinated hydroxypyridine. google.compatsnap.com An alternative approach involves the direct chlorination of 2,6-dimethyl-4-pyridinol in an aqueous solution of hydrochloric acid. google.com

| Starting Material | Key Steps/Reagents | Catalyst | Product | Reference |

| Dehydroacetic acid | Hydrolysis, Ammoniation, Chlorination | - | 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine | google.com |

| Ethyl acetoacetate | Dimerization, Ammoniation, Chlorination | Weakly basic ion-exchange resin | 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine | google.compatsnap.com |

| 2,6-Dimethyl-4-pyridinol | Chlorination | Aqueous HCl | 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine | google.com |

Synthesis of 6-Substituted-2,4-dimethyl-3-pyridinols

A general and versatile strategy for the synthesis of various 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion as the final step. nih.govacs.orgacs.org This method allows for the preparation of compounds such as 2,4-dimethyl-3-pyridinol, 2,4,6-trimethyl-3-pyridinol, and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol from their corresponding 3-bromopyridine (B30812) precursors. nih.govacs.org An alternative route for preparing the methoxy (B1213986) derivative, 2,4-dimethyl-6-(methoxy)-3-pyridinol, utilizes a Baeyer-Villiger reaction on a substituted benzaldehyde (B42025) precursor. nih.govacs.org The synthesis of more complex bicyclic pyridinols has also been achieved through multi-step strategies, including intramolecular Friedel-Crafts and inverse-demand Diels-Alder reactions. nih.govacs.org

| Precursor | Key Reaction | Product | Reference |

| 3-Bromopyridine derivatives | Low-temperature aryl bromide-to-alcohol conversion | 6-Substituted-2,4-dimethyl-3-pyridinols | nih.govacs.org |

| Substituted benzaldehyde precursor | Baeyer-Villiger reaction | 2,4-Dimethyl-6-(methoxy)-3-pyridinol | nih.govacs.org |

Advanced Synthetic Techniques in Pyridine Chemistry

The synthesis of pyridine derivatives has been significantly advanced by the adoption of modern techniques that enhance reaction rates, yields, and environmental compatibility. These methods represent a departure from traditional synthetic routes, offering greater control and efficiency.

Microwave-Assisted Synthesis of N-substituted 4,6-Dimethyl-3-cyano-2-pyridones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient production of N-substituted 4,6-dimethyl-3-cyano-2-pyridones. tandfonline.comtandfonline.com This method involves the condensation of acetylacetone with the corresponding N-substituted cyanoacetamide, utilizing piperidine as a catalyst. tandfonline.comtandfonline.comresearchgate.net A key advantage of microwave synthesis is the significant reduction in reaction time and an increase in product yields compared to conventional heating methods. tandfonline.comtandfonline.com

For instance, while conventional synthesis requires refluxing in a water/ethanol mixture for approximately 4 hours, the microwave-assisted approach, often performed solvent-free, can be completed in as little as 7 minutes at 200 W. tandfonline.com The synthesis of the parent 4,6-dimethyl-3-cyano-2-pyridone is even faster, requiring only 30 seconds at 100 W. tandfonline.com This efficiency extends to a range of N-alkyl and N-aryl substituted derivatives. tandfonline.com

The use of ultrasonic methods has also proven effective, affording high yields and purity in shorter reaction times compared to conventional heating. nih.gov For example, the synthesis of ethyl 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate yielded 93% product in 1.5 hours with ultrasonication, compared to 84% in 10 hours with conventional heating. nih.gov

Table 1: Comparison of Microwave vs. Conventional Synthesis of N-substituted 4,6-Dimethyl-3-cyano-2-pyridones

| Compound | Microwave Synthesis Time | Microwave Yield (%) | Conventional Synthesis Time | Conventional Yield (%) |

|---|---|---|---|---|

| 4,6-Dimethyl-3-cyano-2-pyridone | 30 s | 95 | 30 min | 85 |

| N-n-Propyl-4,6-dimethyl-3-cyano-2-pyridone | 7 min | 88 | 4 h | 80 |

| N-n-Butyl-4,6-dimethyl-3-cyano-2-pyridone | 7 min | 90 | 4 h | 82 |

| Ethyl 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate (Ultrasonic) | 1.5 h | 93 | 10 h | 84 |

| 1-(4-Acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Ultrasonic) | 1.5 h | 94 | 10 h | 82 |

Green Chemistry Approaches Utilizing Weakly Basic Ion-Exchange Resins for Pyridine Synthesis

In line with the principles of green chemistry, weakly basic ion-exchange resins are being employed as catalysts in pyridine synthesis to create more environmentally friendly processes. google.com These resins offer the advantages of being reusable and avoiding the use of hazardous solvents and strong bases. researchgate.netresearchgate.net

One notable application is the synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine. google.com In this process, a D301-type ion-exchange resin catalyzes the dimerization of ethyl acetoacetate. google.com The subsequent steps of ammoniation and chlorination are carried out in a one-pot fashion, simplifying the procedure and reducing waste. google.com This method boasts a high product yield of 91.5% and straightforward purification, making it a greener alternative to traditional methods. google.com

One-Pot Multicomponent Reactions for Pyridinone Derivatization

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity. nih.govbohrium.com These reactions combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov

The synthesis of dihydropyridone derivatives, for example, can be achieved through a four-component reaction of Meldrum's acid, a benzaldehyde derivative, methyl acetoacetate, and ammonium (B1175870) acetate. nih.gov This reaction can be efficiently catalyzed by SiO2-Pr-SO3H under solvent-free conditions, offering high yields, short reaction times, and an environmentally benign process. nih.gov Similarly, various 4-hydroxyl-2-pyridone derivatives can be synthesized via a one-pot, multicomponent reaction using L-proline as a catalyst, which avoids the need to isolate intermediates. sioc-journal.cn

MCRs are highly versatile and have been used to synthesize a wide range of pyridone-containing heterocycles with significant biological activities. nih.gov The ability to modify the starting components allows for the creation of diverse libraries of compounds for drug discovery and other applications. nih.govbohrium.com

Role of 4,6-Dimethyl-3-hydroxypyridine as a Synthetic Intermediate and Building Block in Organic Synthesis

4,6-Dimethyl-3-hydroxypyridine is a valuable synthetic intermediate due to the reactivity of its hydroxyl group and the pyridine ring. ontosight.aia2bchem.com It serves as a fundamental building block for the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai

The hydroxyl group can be easily functionalized, allowing for the introduction of various substituents to tailor the molecule's properties for specific applications. a2bchem.com This versatility makes it a key component in the synthesis of a wide array of compounds. For instance, it is used in the preparation of disubstituted pyridinyl-aminohydantoins, which act as selective inhibitors for human BACE1. chemicalbook.com

Furthermore, the pyridine core itself is a common scaffold in many biologically active compounds. The presence of the cyano group in derivatives like 3-cyano-4,6-dimethyl-2-hydroxypyridine provides an additional site for chemical modification, further expanding its utility as a versatile intermediate in organic synthesis. guidechem.com

Biological and Pharmacological Activities of 4,6 Dimethyl 3 Hydroxypyridine and Its Derivatives

Antimicrobial Properties

The antimicrobial potential of 4,6-Dimethyl-3-hydroxypyridine derivatives has been investigated against a variety of microorganisms, including bacteria and fungi. These studies have revealed that specific structural modifications can lead to potent antimicrobial agents.

Antibacterial Activity of Substituted 3-Hydroxypyridine-4-one Derivatives

Substituted 3-hydroxypyridine-4-one derivatives have been synthesized and evaluated for their antibacterial effects against several bacterial species. In one study, a series of these derivatives was tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited notable activity. For instance, compound 6c , which features an electron-donating -OCH3 group at the meta position of a phenyl ring, was identified as the most active against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 32 µg/mL. nih.gov This particular derivative was found to be more potent than the reference drug, ampicillin. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been performed on 3-hydroxypyridine-4-one derivatives to understand the structural features that contribute to their antibacterial activity. These studies have shown that for activity against Staphylococcus aureus, quantum, constitutional, and geometrical parameters play a significant role. mui.ac.ir

| Compound | Test Organism | MIC (µg/mL) |

| Derivative 6c | S. aureus | 32 |

| Derivative 6c | E. coli | 32 |

Antifungal Activity of 3-Hydroxypyridine-4-one Derivatives

The antifungal properties of 3-hydroxypyridine-4-one derivatives have also been explored. Studies have shown that these compounds can exhibit moderate effects against fungal species such as Candida albicans and Aspergillus niger. The MIC values for these derivatives against the tested fungi typically range from 128 to 512 µg/mL. nih.govbenthamdirect.com

QSAR analyses have indicated that the antifungal activity of these compounds against Candida albicans is influenced by geometrical, functional group, and topological parameters of the molecules. mui.ac.ir One study highlighted that while the tested derivatives showed moderate antifungal effects, these findings provide valuable insights for designing more effective antifungal agents. benthamdirect.com

| Derivative Series | Test Organism | MIC Range (µg/mL) |

| 6a-j | C. albicans | 128-512 |

| 6a-j | A. niger | 128-512 |

Antimicrobial Activity of 3-Hydroxypyridinium Aryldithiophosphonates

A class of compounds known as 3-hydroxypyridinium aryldithiophosphonates has been synthesized and shown to possess high antimicrobial activity. These salts, derived from the reaction of 3-hydroxypyridine (B118123) with O-terpenyl aryldithiophosphonic acids, were particularly effective against Bacillus cereus and Candida albicans. researchgate.netresearchgate.net The synthesis of these compounds involves the reaction of 3-hydroxypyridine with acids based on monoterpenyl alcohols like (1R,2S,5R)-(−)-menthol and (1S)-endo-(–)-borneol. researchgate.netresearchgate.net

Antioxidant Efficacy

Derivatives of 4,6-Dimethyl-3-hydroxypyridine have demonstrated significant potential as antioxidant agents. Their mechanisms of action include chain-breaking antioxidant activity and free radical scavenging.

Chain-Breaking Antioxidant Mechanisms of 6-Substituted-2,4-dimethyl-3-pyridinols

A series of 6-substituted-2,4-dimethyl-3-pyridinols has been synthesized and studied for their antioxidant properties. These compounds have been identified as a novel class of chain-breaking antioxidants. nih.gov The reactivity of these pyridinols towards chain-carrying peroxyl radicals was evaluated through kinetic studies of radical-initiated styrene autoxidations. The results from these experiments revealed that some of the synthesized pyridinols are among the most effective phenolic chain-breaking antioxidants reported to date. nih.gov

The stability of these compounds was also noted, with 2,4-dimethyl-3-pyridinol, 2,4,6-trimethyl-3-pyridinol, and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol being indefinitely stable to air oxidation. nih.gov

Free Radical Scavenging Activity of 3-Hydroxypyridine-4-one Derivatives

The free radical scavenging activity of 3-hydroxypyridine-4-one derivatives has been a subject of several studies. In one investigation, a series of 3-hydroxypyridine-4-one derivatives containing benzo hydrazide groups was synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging assay. rsc.orgnih.govresearchgate.net The results showed that these derivatives had EC50 values ranging from 0.039 to 0.389 mM. rsc.orgnih.govresearchgate.net

Another study focused on hybrids of 3-hydroxypyridine-4-one and acylhydrazones and assessed their antioxidant activity using the DPPH free radical method. tandfonline.com Computational studies, such as density functional theory (DFT) calculations, have also been employed to understand the antioxidant properties of these compounds. These studies have analyzed various electronic and energetic descriptors, such as bond dissociation enthalpy and ionization potential, to elucidate the mechanisms of their antioxidant action. researchgate.net

| Derivative Series | Assay | EC50/IC50 Range |

| Benzo hydrazide derivatives | DPPH radical scavenging | 0.039 - 0.389 mM |

| Acylhydrazone hybrids | DPPH free radical | IC50 = 8.94 μM (for compound 5h) |

Enzyme Inhibition Studies

Derivatives of 3-hydroxypyridine have demonstrated notable inhibitory activity against several key enzymes, indicating their broad therapeutic potential. These activities are primarily attributed to the unique structural characteristics of the pyridine (B92270) ring and its substituents.

Tyrosinase is a crucial copper-containing enzyme involved in melanin biosynthesis. frontiersin.orgacs.org Its inhibition is a key strategy in the cosmetic and medical fields for addressing hyperpigmentation issues. northeastern.edu Derivatives of 3-hydroxypyridin-4-one have been identified as effective tyrosinase inhibitors, largely due to their ability to chelate the copper ions within the enzyme's active site. northeastern.edu

In one study, a series of 3-hydroxypyridine-4-one derivatives featuring benzyl hydrazide substitutions were synthesized and evaluated. These compounds displayed tyrosinase inhibitory effects with IC50 values ranging from 25.29 to 64.13 μM. acs.orgnortheastern.edu The most potent compound in this series, designated 6i, exhibited an IC50 value of 25.29 μM. frontiersin.orgacs.org Kinetic analysis revealed that this compound acts as a competitive inhibitor of the tyrosinase enzyme. frontiersin.orgacs.org

Another study focused on a different set of ten substituted 3-hydroxypyridine-4-one derivatives. researchgate.netnih.gov Among these, the compound 6b, which has a 4-OH-3-OCH3 substitution, was found to be a particularly promising tyrosinase inhibitor with an IC50 value of 25.82 μM, an activity level comparable to the well-known inhibitor, kojic acid. researchgate.netnih.gov Kinetic studies also confirmed that compound 6b functions as a competitive inhibitor. researchgate.netnih.gov

| Compound Series | Most Potent Compound | IC50 Value (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Benzyl hydrazide derivatives | 6i | 25.29 | Competitive | frontiersin.orgacs.org |

| Substituted aryl derivatives | 6b | 25.82 | Competitive | researchgate.netnih.gov |

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov This process is vital for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for various therapeutic agents, including antimicrobials and cancer therapies. nih.govresearchgate.net

Research has shown that pyridine-based compounds can act as inhibitors of this enzyme. A plasmid-specified DHFR from trimethoprim-resistant Escherichia coli was found to utilize α-epimers of pyridine nucleotides, such as α-NADPH, in addition to the typical β-epimers. For this enzyme, the Km value for α-NADPH was 16 μM, which is four times greater than that for β-NADPH (4 μM). Furthermore, both β-NADP+ and α-NADP+ were found to be competitive inhibitors of this particular DHFR enzyme.

In the context of human DHFR (hDHFR), novel trimethoprim analogs incorporating pyridine rings have been synthesized and evaluated. nih.gov Several of these derivatives demonstrated potent inhibitory properties against hDHFR, with the most effective compounds showing IC50 values in the range of 0.88 to 2.09 µM. nih.gov These findings underscore the potential of pyridine-containing structures in the design of effective DHFR inhibitors. nih.gov

Pyridinone derivatives have emerged as a versatile scaffold for the development of kinase inhibitors, targeting various enzymes implicated in cancer cell proliferation and survival.

PIM-1 Kinase: The PIM-1 kinase is a proto-oncogene that plays a role in cell cycle progression and apoptosis. New aromatic O-alkyl pyridine derivatives have been designed as potent PIM-1 kinase inhibitors, with compounds 4c and 4f showing IC50 values of 0.110 µM and 0.095 µM, respectively. In another study, pyridothienopyrimidin-4-one derivatives were developed to improve PIM-1 inhibition, leading to compounds with highly potent activity; for example, compound 7a displayed an IC50 of 1.18 µM. Kinetic studies have revealed that various pyridine-quinoline hybrids can act as competitive or mixed competitive/non-competitive inhibitors of the PIM-1 kinase enzyme.

c-Src Kinase: The c-Src kinase is a non-receptor tyrosine kinase that is often over-expressed in human tumors, making it a target for anticancer drug design. A series of eighteen pyridin-2(1H)-one derivatives were synthesized and assessed for their c-Src kinase inhibitory activity. Among them, eight compounds showed IC50 values below 25 μM. The most effective inhibitor, compound 36 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one), exhibited the highest c-Src kinase inhibition with an IC50 value of 12.5 μM. This compound was also found to be selective, showing no significant activity against other kinases like EGFR, MAPK, and PDK at concentrations up to 300 μM.

Mutant Isocitrate Dehydrogenase 1 (IDH1): Neomorphic mutations in IDH1, such as R132H and R132C, are oncogenic drivers in several cancers, including glioma and acute myeloid leukemia. acs.org Several classes of pyridinone derivatives have been developed as potent and selective inhibitors of these mutant enzymes.

Pyridinone–thiohydantoin derivatives: These compounds have shown effective inhibition of the IDH1(R132H) mutant, with Ki values in the range of 0.42–9.2 μM. frontiersin.org

1-Hydroxypyridin-2-one derivatives: A series of 61 derivatives were synthesized, leading to the identification of potent IDH1(R132H) inhibitors with Ki values as low as 140 nM, while demonstrating weak or no activity against the wild-type enzyme. acs.org

Pyrid-2-one derivatives: Systematic optimization of a screening hit led to a series of potent pyrid-2-one inhibitors active against both R132H and R132C mutant forms of IDH1. One potent compound from this series, compound 92, displayed an IC50 value of 0.044 µM against the R132H mutant and 0.058 µM against the R132C mutant.

| Kinase Target | Derivative Class | Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| PIM-1 | Aromatic O-alkyl pyridine | 0.095 µM (IC50) | |

| c-Src | Pyridin-2(1H)-one | 12.5 µM (IC50) | |

| Mutant IDH1 (R132H) | 1-Hydroxypyridin-2-one | 0.14 µM (Ki) | acs.org |

| Mutant IDH1 (R132H) | Pyrid-2-one | 0.044 µM (IC50) |

Chelation Therapy Applications

Hydroxypyridine-based ligands, particularly hydroxypyridinecarboxylic acids and hydroxypyridinones, are excellent chelators for hard metal ions like iron(III) and aluminium(III). Their high affinity and selectivity make them promising candidates for chelation therapy in metal overload disorders.

The chelation of excess iron is a critical treatment for conditions such as β-thalassemia. 3-Hydroxypyridin-4-ones (3,4-HOPOs) are particularly effective as they form stable, neutral 3:1 complexes with iron(III). The ability of a chelator to bind iron(III) at physiological pH is often quantified by the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration under specific conditions.

Studies on 2-methyl-3-hydroxy-4-pyridinecarboxylic acid (DT2) have detailed its complex formation with Fe(III). The stability constants (log β values) for various complexes have been determined, including FeL (16.01), FeLH (19.38), and FeL₂H₂ (37.29). While DT2 shows lower complexation efficiency than some clinically available chelators, its efficiency is higher than its non-methylated counterpart, 3-hydroxy-4-pyridinecarboxylic acid (DT0). Other research has focused on bifunctional mono-(3-hydroxy-4-pyridinones), with some derivatives developed as strong Fe³⁺ chelators, showing significantly higher affinity for iron(III) over other biologically relevant metal ions. For instance, one amide-amino-carboxylic ligand demonstrated an iron(III) affinity approximately ten orders of magnitude higher than its affinity for aluminum(III).

Aluminium accumulation in the body can lead to toxic effects, including bone disorders and neurological diseases, making chelation therapy a necessary intervention. Hydroxypyridinecarboxylic acids have been investigated as potential chelating agents for Al(III).

The complexing properties of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid (DT2) towards Al(III) have been thoroughly studied. The stability constants (log β) for the formed complexes include AlLH (17.43), AlL₂H₂ (33.74), AlL₃H₃ (48.72), and AlL₃ (27.92). Similar to its interaction with iron, DT2 shows a higher chelation efficiency for Al(III) than its non-methylated analog.

Other bifunctional 3-hydroxy-4-pyridinone derivatives have also shown good aluminium(III) chelating capacity. For example, a carboxylic derivative (L1) was proposed as a good aluminum(III) chelating and sequestering agent, with a pL₀.₅ of 6.3 for Al³⁺, demonstrating selectivity over divalent cations like Cu²⁺ and Zn²⁺.

| Metal Ion | Complex Species | Stability Constant (log β) | Reference |

|---|---|---|---|

| Iron(III) | FeL | 16.01 | |

| FeLH | 19.38 | ||

| FeL₂H₂ | 37.29 | ||

| Aluminium(III) | AlLH | 17.43 | |

| AlL₂H₂ | 33.74 | ||

| AlL₃ | 27.92 |

Psychotropic and Neuroprotective Effects

Derivatives of 3-hydroxypyridine represent a significant class of compounds investigated for their effects on the central nervous system. These molecules, characterized by a pyridine ring with a hydroxyl group at the third position, have demonstrated a range of psychotropic and neuroprotective activities. Their mechanisms of action are often attributed to their antioxidant and membrane-stabilizing properties, which allow them to mitigate oxidative stress and modulate receptor functions within the brain.

Several derivatives of 3-hydroxypyridine have been identified as possessing notable anxiolytic (anxiety-reducing) and antihypoxic (ability to counteract low oxygen levels) properties. These compounds are recognized for their capacity to correct affective disorders and protect the brain from the detrimental effects of oxygen deficiency. nih.govnih.gov

Key findings from preclinical studies indicate that derivatives such as Emoxipine and Mexidol can produce a tranquilizing effect and normalize behavior in stressful situations. nih.govtsijournals.com In studies on rats with alloxan-induced diabetes, a condition often associated with anxious-depressive disorders, both Emoxipine and Mexidol were shown to correct these affective disorders. frontiersin.org Notably, these effects were comparable to those of α-lipoic acid, a standard for treating diabetic neuropathies. tsijournals.com A comparative analysis revealed that while both compounds have anxiolytic effects, Emoxipine demonstrated a more pronounced tranquilizing action at maximal doses. nih.govfrontiersin.org

The antihypoxic effect is another critical aspect of these derivatives. Succinate-containing derivatives, like Mexidol, can act as succinate donors for the mitochondrial respiratory chain. nih.gov This action helps to activate the succinate oxidase pathway of oxidation, which is crucial for restoring aerobic energy production under hypoxic conditions and normalizing intracellular ATP concentration. nih.gov This mechanism underlies their ability to counteract the effects of oxygen deprivation on the brain. Other studies have also confirmed the neuroprotective effects of 3-hydroxypyridine derivatives in models of hemorrhagic stroke. rjeid.com

Table 1: Summary of Anxiolytic and Antihypoxic Research Findings for 3-Hydroxypyridine Derivatives

| Compound/Derivative | Model/Test | Key Findings | Reference(s) |

| Emoxipine | Elevated Plus Maze Test (Rats) | Produced a pronounced anxiolytic effect and stimulated risk-taking behavior. | nih.gov |

| Mexidol | Elevated Plus Maze Test (Rats) | Showed an anxiolytic effect, though less pronounced than Emoxipine. | nih.gov |

| Emoxipine & Mexidol | Alloxan Diabetes (Rats) | Corrected anxious-depressive disorders; also decreased hyperglycemia. | tsijournals.comfrontiersin.org |

| Succinate-containing 3-hydroxypyridine derivatives (e.g., Mexidol) | Hypoxia Models | Act as succinate donors, activating the succinate oxidase pathway to restore aerobic energy production. | nih.gov |

The antioxidant properties of 3-hydroxypyridine derivatives have led to research into their potential as radioprotective agents, which protect cells and tissues from the harmful effects of ionizing radiation. Studies have explored the efficacy of compounds like 3-hydroxypyridine fumarate in mitigating radiation-induced damage.

Research has shown that 3-hydroxypyridine fumarate exhibits a radioprotective effect on both normal (hTERT fibroblasts) and tumor (SK-N-BE neuroblastoma) human cells when exposed to gamma radiation at various doses. This protective action is linked to the antioxidant capabilities of the compound, which can help reduce the radiation load on healthy cells. However, the radioprotective efficacy appears to depend on the type of radiation. The same study found that 3-hydroxypyridine fumarate did not confer a radioprotective effect on tumor cells when they were irradiated with heavy carbon ions (12C). This suggests that the modifying properties of these compounds are significantly dependent on the quality of the radiation.

Further studies on invertebrate models using proton irradiation have yielded mixed results. One such study did not find evidence of radioprotective or antioxidant effects when Daphnia magna were cultured in a solution of 3-hydroxypyridine fumarate after exposure to proton irradiation. This highlights the complexity of evaluating radioprotective agents and suggests that their effectiveness can be highly specific to the radiation type and biological model used.

Information specifically detailing the geroprotective (anti-aging) effects of these compounds is less direct, though the well-documented antioxidant, neuroprotective, and antihypoxic activities are central to many geroprotective strategies aimed at combating age-related cellular damage and cognitive decline.

Antitumor and Anticancer Research

The pyridine scaffold is a prominent structural motif in a wide array of pharmacologically active compounds, including those with antitumor and anticancer properties. nih.gov Pyridine derivatives have been investigated for their efficacy against various cancer cell lines, with research focusing on their ability to induce cytotoxicity, inhibit key enzymes involved in tumor progression, and potentiate the effects of existing chemotherapeutic drugs. nih.govacs.org

Research into 1,4-dihydropyridine (DHP) derivatives has shown a range of cytotoxic activities. acs.org For instance, a series of synthesized 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines demonstrated cytotoxic effects against human cancer cell lines, including breast (MCF-7), colon (LS180), and T-cell acute lymphoblastic leukemia (MOLT-4) cells. acs.org The potency of these compounds was found to be significantly influenced by the substituents on the DHP ring, with the introduction of an N-thiazolyl carbamoyl group enhancing cytotoxic potential. acs.org

Other studies have focused on pyridine derivatives as inhibitors of specific molecular targets in cancer cells. Certain derivatives have been developed as inhibitors of phosphodiesterase 3A (PDE3A), showing cytotoxic effects on human colon adenocarcinoma (HT-29) and HeLa cell lines. Furthermore, novel copper(II) coordination compounds containing pyridine derivatives have demonstrated selective and potent anticancer activity against a broad panel of cancer cell lines, in some cases exceeding the potency of the standard drug doxorubicin.

Table 2: Cytotoxic Activity of Selected Pyridine Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Key Findings | Reference(s) |

| 1,4-Dihydropyridine (7a) | MOLT-4 (Leukemia) | 17.4 ± 2.0 | Most potent derivative against MOLT-4 cells in the series. | acs.org |

| 1,4-Dihydropyridine (7d) | MCF-7 (Breast) | 28.5 ± 3.5 | Most potent derivative against MCF-7 cells in the series. | acs.org |

| 1,4-Dihydropyridine (7a) | LS180 (Colon) | 29.7 ± 4.7 | Most potent derivative against LS180 cells in the series. | acs.org |

| Pyridinone-Quinazoline Derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | Displayed >70% inhibition and good drug-like characteristics. | nih.gov |

| Copper(II) Coordination Compounds (with Pyridine-Thiosemicarbazones) | HL-60 (Leukemia) | 0.01 - 0.06 | Showed high antiproliferative activity and a high selectivity index. |

Other Pharmacological Potentials of Pyridinones (e.g., Anti-inflammatory, Anticoagulant, Cardiotonic Effects)

The pyridinone core is a versatile scaffold that imparts a wide range of biological activities beyond neuroprotection and anticancer effects. nih.govbohrium.com Research has extensively documented its potential in developing anti-inflammatory, anticoagulant, and cardiotonic agents. nih.govbohrium.comnih.gov

Anti-inflammatory Effects: Pyridinone derivatives have been identified as promising multi-potent anti-inflammatory agents. nih.gov Their mechanism is thought to be linked to the modulation of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E-2 (PGE-2). nih.gov The anti-inflammatory properties may also stem from their iron-chelating and antioxidant activities, as key enzymes in the inflammation pathway, like cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov Certain pyridine derivatives have shown significant anti-inflammatory effects in carrageenan-induced paw edema models in rats, with some compounds exhibiting potency greater than the reference drug diclofenac. acs.org

Anticoagulant Effects: The pyridine scaffold has also been utilized in the development of new anticoagulant compounds. nih.gov Research on pyridine derivatives, including oximes and semicarbazones, has demonstrated their ability to prolong prothrombin time, a key measure of blood coagulation. nih.gov Molecular modeling studies suggest that these compounds can target the active site of thrombin, a critical enzyme in the coagulation cascade. nih.gov Other research has explored coumarin-type derivatives that incorporate a dihydropyridinone structure, with some showing higher anticoagulant activity than warfarin. hu.edu.jo

Cardiotonic Effects: Pyridinone derivatives have been synthesized and evaluated for their positive inotropic (cardiotonic) properties, which increase the force of heart muscle contraction. nih.govtsijournals.com These compounds are often investigated as potential treatments for congestive heart failure. tsijournals.com Many of these derivatives function as inhibitors of phosphodiesterase III (PDE III), an enzyme whose inhibition leads to increased cardiac contractility. nih.govtsijournals.com For example, certain 2-morpholino-5-(4-pyridinyl)pyridines have shown potency comparable to the established cardiotonic drug milrinone. tsijournals.com

Table 3: Summary of Other Pharmacological Potentials of Pyridinones

| Pharmacological Effect | Derivative Class/Compound | Mechanism/Key Findings | Reference(s) |

| Anti-inflammatory | Pyridone & Thioxopyridine Derivatives | Modulation of inflammatory mediators (NO, TNF-α, PGE-2). | nih.gov |

| Anti-inflammatory | 3-Hydroxy pyridine-4-one Derivatives | Potential iron-chelating and antioxidant properties affecting heme-dependent enzymes. | nih.gov |

| Anticoagulant | Pyridine Oximes & Semicarbazones | Target the active site of thrombin, prolonging prothrombin time. | nih.gov |

| Anticoagulant | Dihydropyridinone-Coumarin Hybrids | Showed higher anticoagulant activity than warfarin in preclinical tests. | hu.edu.jo |

| Cardiotonic | 2-Morpholino-5-(4-pyridinyl)pyridines | Inhibition of phosphodiesterase III (PDE III), with potency similar to milrinone. | tsijournals.com |

| Cardiotonic | 2-Pyridone Derivatives | Increased force of contraction in isolated heart perfusion techniques. | tsijournals.com |

Structure Activity Relationship Sar Analyses

Impact of Substituent Position and Nature on Biological Activity of 3-Hydroxypyridine (B118123) Derivatives

The biological activity of 3-hydroxypyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. The presence of electron-donating or electron-withdrawing groups, as well as their specific locations, can dramatically alter the molecule's interaction with biological targets.

Research on various pyridine derivatives has demonstrated that the introduction of specific functional groups can enhance or diminish their therapeutic effects. For instance, studies on the antiproliferative activity of pyridine derivatives have shown that the presence and positions of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity against cancerous cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease antiproliferative activity. nih.gov

In the context of 4,6-Dimethyl-3-hydroxypyridine, the methyl groups at the 4 and 6 positions are electron-donating, which can influence the electron density of the pyridine ring and, consequently, its reactivity and binding affinity to biological macromolecules. The hydroxyl group at the 3-position is a key pharmacophore, crucial for many of the observed biological activities, including antioxidant and metal-chelating properties.

The antimicrobial activity of 3-hydroxypyridine derivatives has also been a subject of SAR studies. For example, the synthesis of various derivatives has led to compounds with good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. The specific substitutions on the pyridine ring are critical in determining the spectrum and potency of this activity.

A new 3-hydroxypyridine derivative, 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate, has demonstrated antihypoxic activity in various models of acute hypoxia. researchgate.net This highlights how modifications at different positions of the 3-hydroxypyridine core can lead to diverse pharmacological effects.

Correlating Structural Features with Enzyme Inhibitory Potency

The 3-hydroxypyridine scaffold is a prominent feature in the design of various enzyme inhibitors. The structural arrangement of substituents around this core is pivotal in determining the potency and selectivity of enzyme inhibition.

A significant area of investigation for 3-hydroxypyridine derivatives is their role as inhibitors of metalloenzymes. nih.gov The 3-hydroxy and adjacent keto group in 3-hydroxypyridin-4-ones, for instance, create a bidentate chelation site that can effectively bind to metal ions within the active sites of these enzymes, thereby inhibiting their function. nih.gov

SAR studies on 3-hydroxypyridin-4-ones as inhibitors of mammalian tyrosine hydroxylase, an iron-containing metalloenzyme, have revealed that lipophilicity is a dominant factor in controlling their inhibitory ability. nih.gov Derivatives with more lipophilic substituents tend to be more potent inhibitors, while those with hydrophilic substituents are weaker. nih.gov This suggests that for 4,6-Dimethyl-3-hydroxypyridine, the two methyl groups, which increase lipophilicity compared to the unsubstituted 3-hydroxypyridine, could enhance its potential as an inhibitor of certain metalloenzymes.

Furthermore, the structural similarity of some 3-hydroxypyridine derivatives to pyridoxal, the active form of vitamin B6, has led to investigations of their effects on enzymes that utilize this cofactor. 3-Hydroxyisonicotinaldehyde, a simple analogue of pyridoxal, has been used to study the mechanisms of these enzymes. wikipedia.org

The inhibitory activity of pyridine derivatives against other enzyme classes, such as phosphoinositide 3-kinases (PI3K) and mTOR, has also been explored. nih.gov These studies emphasize the importance of specific substitution patterns in achieving potent and selective inhibition.

Relationship between Chemical Structure and Chelating Efficiency

One of the most well-documented and significant properties of 3-hydroxypyridine derivatives, particularly the 3-hydroxypyridin-4-one subclass, is their ability to chelate metal ions. This property is fundamental to their use in conditions of metal overload and as potential therapeutic agents for diseases where metal dysregulation plays a role.

The key structural feature responsible for the chelating ability of 3-hydroxypyridinones is the arrangement of the 3-hydroxyl group and the 4-keto group, which act as a bidentate ligand, forming stable complexes with various metal ions, most notably iron(III). nih.govnih.gov The efficiency of this chelation is influenced by the substituents on the pyridine ring.

The pFe³⁺ value, which represents the affinity of a chelator for iron(III) at physiological pH, is a critical parameter for evaluating the efficacy of iron chelators. kcl.ac.uk SAR studies have shown that modifications to the pyridine ring can modulate this value. For example, the introduction of different substituents can alter the electronic properties and steric hindrance around the chelation site, thereby affecting the stability of the metal complex.

While 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone) is a clinically used iron chelator, research into other derivatives continues to explore how structural modifications can improve efficacy and reduce toxicity. nih.gov Studies on monoanionic 3-hydroxypyrid-4-ones have investigated how different substituents impact their ability to mobilize iron, suggesting that these derivatives may utilize specific transport systems in the liver and kidneys. nih.gov

For 4,6-Dimethyl-3-hydroxypyridine, while it is not a 3-hydroxypyridin-4-one, the presence of the 3-hydroxyl group still imparts some metal-binding capacity, although likely less efficient than the bidentate arrangement in the pyridinones. The methyl groups at the 4 and 6 positions would influence the steric and electronic environment of the hydroxyl group, which could modulate its interaction with metal ions.

Modulation of Lipophilicity and Hydrophobicity for Enhanced Pharmacological Efficacy

The lipophilicity, or hydrophobicity, of a drug molecule is a critical physicochemical property that significantly influences its pharmacokinetic and pharmacodynamic behavior. It affects absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.comnih.gov For 3-hydroxypyridine derivatives, including 4,6-Dimethyl-3-hydroxypyridine, modulating lipophilicity through structural modifications is a key strategy to enhance pharmacological efficacy.

The "rule of five," proposed by Lipinski, provides guidelines for the physicochemical properties of orally active drugs, with lipophilicity (expressed as logP) being a central parameter. scilit.com SAR studies often involve the systematic variation of substituents to optimize the lipophilicity of a lead compound.

In the case of 3-hydroxypyridine derivatives, the addition of alkyl groups, such as the two methyl groups in 4,6-Dimethyl-3-hydroxypyridine, increases the molecule's lipophilicity compared to the parent 3-hydroxypyridine. This increased lipophilicity can enhance membrane permeability, potentially leading to better absorption and distribution to target tissues. However, excessive lipophilicity can also lead to increased metabolic breakdown and reduced aqueous solubility.

Studies on the enzyme inhibitory activity of 3-hydroxypyridin-4-ones have explicitly shown that lipophilicity is a key determinant of their potency. nih.gov Similarly, the antimicrobial and hemolytic activities of certain polymer derivatives have been shown to be dependent on their hydrophobic properties. nih.gov

The relationship between lipophilicity and biological activity is often complex and can be parabolic, where an optimal level of lipophilicity exists for maximum efficacy. Therefore, the strategic placement and nature of substituents on the 3-hydroxypyridine ring are crucial for achieving the desired balance of hydrophilic and lipophilic properties for a specific therapeutic application. Virtual analyses of pyridine derivatives have been used to predict their lipophilicity and potential biological activity, aiding in the rational design of new drug candidates. scilit.com

Computational and Theoretical Investigations in Research on 4,6 Dimethyl 3 Hydroxypyridine

Molecular Docking Studies for Receptor-Ligand Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interactions between small molecules, such as derivatives of 4,6-Dimethyl-3-hydroxypyridine, and their biological targets, typically proteins or enzymes.

In studies involving derivatives of 3-hydroxypyridine-4-one, molecular docking has been utilized to investigate their potential as enzyme inhibitors. For instance, docking studies against the tyrosinase enzyme (PDB code: 2Y9X) have been performed to elucidate the binding modes of these compounds. nih.gov The active site of tyrosinase contains two crucial copper atoms surrounded by key histidine residues (His61, His85, His94, His259, His292, and His296). nih.gov Docking results have revealed that potent inhibitors, such as a derivative bearing a 4-OH-3-OCH3 substitution, can effectively bind within this active site, showing favorable binding energies. nih.gov In one study, the most active compound (6b) exhibited a binding energy of -7.8 kcal/mol, comparable to the co-crystal ligand's energy of -7.9 kcal/mol, while a much less active compound (6a) showed a weaker binding energy of -5.6 kcal/mol and a different orientation within the enzyme's active site. nih.gov

Similarly, molecular docking has been applied to understand the binding interactions of dimethylpyridine derivatives with cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. mdpi.com These studies help to characterize the binding modes of the compounds within the active sites of both COX-1 and COX-2, providing a rationale for their observed biological activity. mdpi.com The insights gained from these docking studies are valuable for designing more effective and selective enzyme inhibitors based on the 3-hydroxypyridine (B118123) scaffold. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations to Elucidate Binding Modes and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding poses and refine the understanding of intermolecular interactions.

For 3-hydroxypyridine-4-one derivatives identified as potential tyrosinase inhibitors, MD simulations have been used to confirm the stability of the ligand-enzyme complexes predicted by docking studies. nih.gov These simulations help to verify that the key interactions observed in the static docking pose are maintained over a period of simulated time, thus validating the proposed binding mode. nih.gov By analyzing the trajectory of the simulation, researchers can gain insights into the flexibility of both the ligand and the protein's active site, and how they adapt to each other to maintain a stable interaction. nih.gov The use of MD simulations provides a deeper understanding of the kinetic aspects of ligand binding that are not captured by docking alone. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comuci.edu It has been widely applied to study 3-hydroxypyridine derivatives, providing detailed information about their electronic properties, reactivity, and spectroscopic features.

DFT calculations are instrumental in determining the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comnih.govnih.govschrodinger.com

For derivatives of 3-hydroxypyridine-4-one, DFT calculations, often using the B3LYP hybrid functional with a 6-311++G** basis set, have been employed to compute various electronic and energetic descriptors. nih.govresearchgate.net These include the HOMO and LUMO energy gaps, ionization potential, electron affinity, hardness, and softness. nih.govresearchgate.net These global parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its reactivity. researchgate.net

Table 1: Calculated Global Parameters for Hydroxypyridinone Derivatives

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. mdpi.comnih.gov |

| Ionization Potential (IP) | Energy required to remove an electron | Measures the tendency to become a cation. |

| Electron Affinity (EA) | Energy released when an electron is added | Measures the tendency to become an anion. |

| Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

This table presents conceptual data based on parameters typically calculated in DFT studies of hydroxypyridine derivatives.

DFT calculations are particularly useful for elucidating the mechanisms of antioxidant activity. Antioxidants can neutralize free radicals through various pathways, and DFT can help determine the most energetically favorable mechanism. For 3-hydroxypyridine-4-one derivatives, computational studies have been conducted to compare different antioxidant mechanisms. nih.govresearchgate.net

By calculating energetic descriptors such as the bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and proton affinity (PA), researchers can evaluate the feasibility of different pathways. Studies on certain 3-hydroxypyridine-4-one derivatives have indicated that the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism is the preferred pathway for their antioxidant action. nih.govresearchgate.net This finding is crucial for understanding how these compounds exert their protective effects against oxidative stress and for designing new molecules with enhanced antioxidant properties. nih.govresearchgate.net

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.netcdnsciencepub.com By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.netnih.gov This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations, thus confirming the molecular structure. nih.govdntb.gov.ua

For pyridine (B92270) and its derivatives, DFT methods like B3LYP have been successfully used to perform normal coordinate analysis (NCA) and calculate the potential energy distribution (PED), providing a detailed description of the vibrational modes. researchgate.netnih.gov Such analyses are essential for a complete structural characterization of 4,6-Dimethyl-3-hydroxypyridine and for understanding how its structure relates to its chemical and physical properties.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Druglikeness Assessment

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models offer a rapid and cost-effective way to evaluate these properties computationally. researchgate.netmdpi.com These models predict how a molecule is likely to behave in the human body, helping to identify candidates with favorable drug-like characteristics. researchgate.net

For new series of 3-hydroxypyridine-4-one derivatives, in silico ADME predictions have been performed to assess their potential as therapeutic agents. nih.gov These computational studies evaluate various molecular descriptors and properties, such as molecular weight, lipophilicity (logP), aqueous solubility, and the potential to be a substrate for transporters like P-glycoprotein. nih.gov Furthermore, druglikeness assessments, often based on rules like Lipinski's Rule of Five, are carried out to determine if the compound has physicochemical properties consistent with those of known orally active drugs. This computational filtering process is vital for prioritizing which compounds should be advanced to more resource-intensive in vitro and in vivo testing. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| 4,6-Dimethyl-3-hydroxypyridine |

| 3-hydroxypyridine-4-one |

| Kojic acid |

| Ampicillin |

| Meloxicam |

Advanced Applications and Future Research Perspectives

Development of Novel Therapeutic Agents Based on 4,6-Dimethyl-3-hydroxypyridine and its Analogues

The pyridine (B92270) nucleus is a fundamental component in a wide array of biologically active compounds and approved pharmaceuticals. nih.govcolab.wsnih.gov The structural motif of hydroxypyridinone, a tautomeric form of hydroxypyridine, is particularly significant in drug discovery due to its excellent metal-chelating properties. nih.gov This characteristic is pivotal in the design of therapeutic agents targeting metalloenzymes, which are implicated in numerous diseases. nih.gov

The development of novel therapeutic agents based on 4,6-Dimethyl-3-hydroxypyridine and its analogues is an active area of research. For instance, hydroxypyridinone derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are zinc-containing enzymes involved in cancer and neurodegenerative disorders. nih.gov The ability of the hydroxypyridinone scaffold to bind to the zinc ion in the active site of HDACs makes it a promising pharmacophore for the development of new anticancer drugs. nih.gov

Furthermore, the pyridine scaffold's versatility allows for the synthesis of a diverse library of compounds with a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govdovepress.com Researchers are actively exploring modifications to the 4,6-Dimethyl-3-hydroxypyridine core to enhance potency and selectivity for various biological targets. rsc.orgrsc.orgnih.gov The introduction of different functional groups to the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Recent studies have highlighted the potential of pyridine derivatives in inhibiting enzymes crucial for disease progression. For example, certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have shown inhibitory activity against phosphodiesterase 3 (PDE3), an enzyme implicated in cardiovascular diseases. nih.gov While a direct correlation between PDE3 inhibition and anticancer activity was not established for the studied compounds, the findings underscore the potential of the pyridine core in developing targeted therapies. nih.gov

The following table summarizes some of the therapeutic areas where 4,6-Dimethyl-3-hydroxypyridine analogues are being investigated:

| Therapeutic Area | Target | Rationale |

| Oncology | Metalloenzymes (e.g., HDACs), Kinases (e.g., PIM-1) | Inhibition of enzymes crucial for cancer cell survival and proliferation. nih.govnih.gov |

| Infectious Diseases | Various bacterial and viral targets | The pyridine scaffold is a common feature in many antimicrobial and antiviral agents. nih.govdovepress.com |

| Inflammatory Diseases | Enzymes involved in inflammatory pathways | Pyridine derivatives have demonstrated anti-inflammatory properties. nih.gov |

| Neurodegenerative Diseases | Metalloenzymes (e.g., HDACs) | Targeting enzymes implicated in the pathology of neurodegenerative disorders. nih.gov |

Applications in Agrochemical and Industrial Organic Synthesis as Intermediates

The pyridine ring is a crucial component in many agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.net Pyridine derivatives are valued for their broad spectrum of biological activity and their role in modern agricultural practices. researchgate.netresearchgate.net 3-Hydroxypyridine (B118123), a related compound, serves as a key intermediate in the synthesis of various agrochemical products. chempoint.com For instance, it is used to produce 2-chloro-3-hydroxypyridine, a precursor for certain herbicides. chempoint.com

In industrial organic synthesis, pyridine and its derivatives are indispensable intermediates for the production of a wide range of fine chemicals and specialty materials. made-in-china.com The reactivity of the pyridine ring allows for a variety of chemical transformations, making it a versatile building block for complex molecules. 4-alkoxypyridines, for example, are used as intermediates for liquid crystals and other soft materials. semanticscholar.org

The synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine, a derivative of the title compound, highlights its role as a precursor in more complex chemical structures with potential applications in various industries. google.com The ability to functionalize the pyridine ring at different positions allows for the fine-tuning of the final product's properties, making these intermediates highly valuable in the chemical industry.

Integration of Green Chemistry Principles in Future Pyridine Synthesis

Traditional methods for synthesizing pyridines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, posing environmental and health concerns. benthamscience.comijarsct.co.in Consequently, there is a growing emphasis on developing more sustainable and environmentally friendly approaches to pyridine synthesis, aligning with the principles of green chemistry. benthamscience.comijarsct.co.inrasayanjournal.co.in

Key areas of research in the green synthesis of pyridines include:

Development of New Catalysts: The use of heterogeneous catalysts, such as zeolites and nanocatalysts, offers advantages like easier separation, reusability, and reduced waste generation. nih.govresearchgate.net Iron-catalyzed cyclization reactions are also being explored as a greener alternative for the synthesis of substituted pyridines. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a central tenet of green chemistry. benthamscience.comijarsct.co.in Ionic liquids, in particular, are gaining attention as they can act as both solvents and catalysts, are non-volatile, and can often be recycled. benthamscience.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov

The following table provides a comparison of traditional versus green approaches to pyridine synthesis:

| Feature | Traditional Synthesis | Green Synthesis |

| Catalysts | Often homogeneous, difficult to separate | Heterogeneous, reusable (e.g., zeolites, nanocatalysts) nih.govresearchgate.net |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, or solvent-free conditions benthamscience.comijarsct.co.in |

| Energy | Often requires high temperatures and long reaction times | Milder conditions, use of microwaves for energy efficiency nih.gov |

| Waste | Can generate significant amounts of waste | Minimized waste through atom economy and recyclable catalysts benthamscience.comrasayanjournal.co.in |

The adoption of these green chemistry principles is crucial for the sustainable production of pyridines and their derivatives, including 4,6-Dimethyl-3-hydroxypyridine, for various applications.

Interdisciplinary Research at the Interface of Pyridine Chemistry and Biological Systems

The inherent biological activity of the pyridine scaffold has fostered a rich and expanding field of interdisciplinary research at the intersection of chemistry and biology. rsc.orgrsc.org Understanding the structure-activity relationships (SAR) of pyridine derivatives is a key focus, aiming to elucidate how modifications to the pyridine ring influence their biological effects. ijarsct.co.in

Medicinal chemists are increasingly designing and synthesizing novel pyridine-based compounds to probe complex biological systems and to develop new therapeutic interventions. rsc.orgnih.gov This often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and a variety of biological assays to identify and optimize lead compounds. rsc.org

The study of how pyridine-containing molecules interact with biological targets, such as enzymes and receptors, provides valuable insights into disease mechanisms and pathways. nih.govnih.gov For example, molecular docking studies are used to predict the binding modes of pyridine derivatives within the active sites of proteins, guiding the design of more potent and selective inhibitors. rsc.org

Furthermore, the biosynthesis of pyridine rings in natural products is an area of ongoing investigation. nih.gov Understanding these natural synthetic pathways can inspire the development of novel and efficient biocatalytic methods for producing pyridine derivatives. ijarsct.co.in The integration of chemical synthesis with biological systems also extends to the development of bioconjugates, where pyridine-containing molecules are attached to biomolecules to create targeted drug delivery systems or diagnostic tools.

This interdisciplinary approach is essential for unlocking the full potential of pyridine chemistry in addressing challenges in medicine, agriculture, and materials science. The continued collaboration between chemists, biologists, and pharmacologists will undoubtedly lead to new discoveries and innovations based on the versatile pyridine scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dimethyl-3-hydroxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions or cyclization of precursors like aminoketones or diketones. For example, dihydropyrimidine derivatives (similar to 4,6-Dimethyl-3-hydroxypyridine) can be synthesized via microwave-assisted cyclization, optimizing temperature (100–150°C) and catalysts (e.g., acetic acid) to achieve yields >70% . Reaction time and solvent polarity (e.g., ethanol vs. DMF) significantly impact purity and byproduct formation. Researchers should validate intermediates using thin-layer chromatography (TLC) and adjust stoichiometry based on NMR monitoring .

Q. How should researchers characterize the purity and structure of 4,6-Dimethyl-3-hydroxypyridine?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding. For pyridine derivatives, expect aromatic proton signals at δ 6.5–8.5 ppm and hydroxyl protons (broad) near δ 9–12 ppm .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~153 for C₇H₉NO₂) and fragmentation patterns .

-

Melting Point Analysis : Compare observed melting points (e.g., 210–212°C for structural analogs) with literature values using differential scanning calorimetry (DSC) to assess crystallinity .

Technique Key Parameters Reference ¹H NMR δ 6.5–8.5 ppm (aromatic H), δ 9–12 ppm (–OH) HRMS m/z 153.15 (M⁺), fragmentation at m/z 136 DSC Melting range ±2°C deviation

Q. What are the solubility properties of 4,6-Dimethyl-3-hydroxypyridine in common solvents, and how can this guide experimental design?

- Methodological Answer : Hydroxypyridines are often sparingly soluble in nonpolar solvents (e.g., hexane) but dissolve in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (e.g., 0.1M NaOH) due to deprotonation of the hydroxyl group . For recrystallization, use ethanol/water mixtures (70:30 v/v) to enhance yield. Solubility tests should precede reaction scaling to avoid precipitation issues.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for 4,6-Dimethyl-3-hydroxypyridine across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purification : Use column chromatography (silica gel, ethyl acetate eluent) or recrystallization to isolate high-purity samples (>98%) .

- Analytical Cross-Validation : Combine DSC with X-ray diffraction (XRD) to confirm crystalline phase consistency .

- Collaborative Verification : Share samples with independent labs to replicate results, adhering to protocols in ’s contradiction analysis framework .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of 4,6-Dimethyl-3-hydroxypyridine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) optimize geometry and simulate IR/NMR spectra for comparison with experimental data .

- Molecular Dynamics (MD) : Model solvent interactions (e.g., water/DMSO) to predict solubility and aggregation behavior.

- Docking Studies : For coordination chemistry, simulate ligand-metal binding energies using software like AutoDock .

Q. How can 4,6-Dimethyl-3-hydroxypyridine be functionalized for applications in coordination chemistry, and what analytical methods track these modifications?

- Methodological Answer :

- Functionalization : Introduce chelating groups (e.g., carboxylate or amine) via nucleophilic substitution at the hydroxyl or methyl positions. Monitor reactions using LC-MS to detect intermediates .

- Coordination Complex Analysis :

- X-ray Crystallography : Resolve metal-ligand bond lengths and angles (e.g., Cu²⁺ complexes) .

- UV-Vis Spectroscopy : Track d-d transitions (e.g., λmax shifts from 400–600 nm for transition metals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.